![molecular formula C28H27N3O3S B2510097 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894558-82-8](/img/structure/B2510097.png)
2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
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Description
The compound “2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide” is a chemical with the molecular formula C29H29N3O3S . It has an average mass of 499.624 Da and a mono-isotopic mass of 499.192963 Da .
Synthesis Analysis
The synthesis of indoline compounds, which are key components in this molecule, has been a significant area of research in recent years . Indolines play a crucial role in drug discovery, and many drugs containing indoline cores have been reported . The synthesis and pharmacological activity of indoline derivatives have been summarized in several reviews .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a spiro[indoline-3,2’-thiazolidin] core, a 3,5-dimethylphenyl group, and a phenethylacetamide group . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
Pharmacological Applications
2,4-Thiazolidinedione derivatives, to which the compound is structurally related, have been extensively studied for their wide range of pharmacological activities. These derivatives are recognized for their antimicrobial, anticancer, and antidiabetic properties. The thiazolidinedione (TZD) core is a crucial pharmacophore that allows for various structural modifications to enhance biological activity. The modifications at the N-3 and C-5 positions of the TZD nucleus have been pivotal in developing lead molecules against several clinical disorders. This highlights the compound's potential in contributing to novel drug molecules for treating life-threatening ailments such as cancer and diabetes (Singh et al., 2022).
Anticancer and Antimicrobial Properties
Further research into thiazolidin-4-ones, a core structure in the discussed compound, reveals significant antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly affects their biological activity, suggesting that structural optimization could yield more efficient drug agents. This underlines the potential of the compound for development into therapies against various diseases, including cancer and microbial infections (Mech, Kurowska, & Trotsko, 2021).
Role in Developing Optoelectronic Materials
Interestingly, some derivatives of thiazolidinediones, including quinazoline and pyrimidine compounds, have been studied for their applications in optoelectronic materials. These compounds, due to their luminescent properties, hold promise in the development of electronic devices, photoelectric conversion elements, and image sensors. The versatility of these compounds in electronic applications showcases the broad utility of the compound beyond pharmaceuticals, opening avenues in materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-19-14-20(2)16-22(15-19)31-26(33)18-35-28(31)23-10-6-7-11-24(23)30(27(28)34)17-25(32)29-13-12-21-8-4-3-5-9-21/h3-11,14-16H,12-13,17-18H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSQWCIIYCOJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide |
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